N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride
CAS No.: 1216690-85-5
Cat. No.: VC5089697
Molecular Formula: C23H21ClN4O3S2
Molecular Weight: 501.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216690-85-5 |
|---|---|
| Molecular Formula | C23H21ClN4O3S2 |
| Molecular Weight | 501.02 |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide;hydrochloride |
| Standard InChI | InChI=1S/C23H20N4O3S2.ClH/c1-2-26-12-11-16-19(13-26)32-23(20(16)22-24-17-5-3-4-6-18(17)31-22)25-21(28)14-7-9-15(10-8-14)27(29)30;/h3-10H,2,11-13H2,1H3,(H,25,28);1H |
| Standard InChI Key | HDBOMBULQNFMQS-UHFFFAOYSA-N |
| SMILES | CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-].Cl |
Introduction
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a complex organic compound that belongs to a class of heterocyclic compounds. These compounds are characterized by the presence of multiple heteroatoms in their ring structures, which often contribute to their biological activity. The compound is notable for its potential applications in medicinal chemistry, particularly as a therapeutic agent.
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly provided in the search results, but similar compounds have complex formulas such as C31H38N4O3S3 for related structures.
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Molecular Weight: Estimated based on similar compounds, but exact data is not available.
Synthesis
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride typically involves multi-step organic reactions. These steps require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Synthesis Steps
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Formation of the Thieno[2,3-c]pyridine Core: This involves the synthesis of the thieno[2,3-c]pyridine ring system, which can be achieved through various methods involving the condensation of appropriate precursors.
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Introduction of the Benzo[d]thiazol-2-yl Moiety: This step typically involves a coupling reaction to attach the benzo[d]thiazol-2-yl group to the thieno[2,3-c]pyridine core.
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Formation of the 4-Nitrobenzamide Group: This involves the reaction of the thieno[2,3-c]pyridine derivative with a suitable nitrobenzoyl chloride or an equivalent reagent.
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Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt to enhance solubility.
Biological Activity and Potential Applications
The compound's biological activity is likely influenced by its structural components, including the benzo[d]thiazol-2-yl and thieno[2,3-c]pyridine moieties. These components can interact with specific biological targets such as enzymes or receptors, potentially leading to therapeutic effects.
Potential Applications
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Medicinal Chemistry: The compound may serve as a lead for developing therapeutic agents targeting various diseases, given its complex structure and potential for biological activity.
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Neuropharmacological Effects: The presence of the thieno[2,3-c]pyridine structure may facilitate interactions with neuropharmacological targets.
Analytical Techniques for Characterization
The characterization of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride involves various analytical techniques:
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High Performance Liquid Chromatography (HPLC): Used to assess purity.
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Mass Spectrometry (MS): Provides molecular weight and structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information.
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Infrared (IR) Spectroscopy: Helps identify functional groups.
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